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molecular formula C12H10O5 B1633295 4H-1-Benzopyran-2-carboxylic acid, 6-hydroxy-4-oxo-, ethyl ester

4H-1-Benzopyran-2-carboxylic acid, 6-hydroxy-4-oxo-, ethyl ester

Cat. No. B1633295
M. Wt: 234.2 g/mol
InChI Key: AVODXMKVEDDBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772265B2

Procedure details

1.1 3.25 g of sodium are dissolved in portions in 300 ml of ethanol with stirring. A solution of 4.3 g of 2,5-dihydroxyacetophenone and 15.5 ml of diethyl oxalate in 25 ml of ethanol is subsequently added dropwise. The reaction mixture is subsequently heated at 80° for 3 hours. The mixture is cooled to room temperature, and 10 ml of 32% HCl are added dropwise. The mixture is heated at 90° for 30 minutes and cooled, and the solvent is removed. Conventional work-up gives 5.9 g of 6-hydroxy-2-ethoxycarbonylchromone (“AA”).
[Compound]
Name
1.1
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:12])=[O:4].[C:13](OCC)(=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15].Cl>C(O)C>[OH:11][C:9]1[CH:10]=[C:5]2[C:6](=[CH:7][CH:8]=1)[O:12][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:2][C:3]2=[O:4] |^1:0|

Inputs

Step One
Name
1.1
Quantity
3.25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)O)O
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently heated at 80° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 90° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(C=C(OC2=CC1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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